5-Ethyl-2-methoxybenzaldehyde

ALDH3A1 inhibition Cancer chemoresistance Enzyme kinetics

5-Ethyl-2-methoxybenzaldehyde (C₁₀H₁₂O₂, MW 164.20) is a substituted aromatic aldehyde featuring an ethyl group at the 5-position and a methoxy group at the 2-position on the benzene ring. As a member of the 5-alkyl-2-methoxybenzaldehyde class, it serves as a versatile building block in organic synthesis, with its alkyl chain length influencing key physicochemical properties and biological activity compared to methyl and propyl analogs.

Molecular Formula C10H12O2
Molecular Weight 164.2 g/mol
CAS No. 85944-02-1
Cat. No. B1310461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethyl-2-methoxybenzaldehyde
CAS85944-02-1
Molecular FormulaC10H12O2
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESCCC1=CC(=C(C=C1)OC)C=O
InChIInChI=1S/C10H12O2/c1-3-8-4-5-10(12-2)9(6-8)7-11/h4-7H,3H2,1-2H3
InChIKeyFPVAAACXONVFMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethyl-2-methoxybenzaldehyde (CAS 85944-02-1): A Differentiated 5-Alkyl-2-methoxybenzaldehyde for Research & Procurement


5-Ethyl-2-methoxybenzaldehyde (C₁₀H₁₂O₂, MW 164.20) is a substituted aromatic aldehyde featuring an ethyl group at the 5-position and a methoxy group at the 2-position on the benzene ring . As a member of the 5-alkyl-2-methoxybenzaldehyde class, it serves as a versatile building block in organic synthesis, with its alkyl chain length influencing key physicochemical properties and biological activity compared to methyl and propyl analogs . The compound is commercially available with purities ≥95% and has been utilized as a chemical probe and synthetic intermediate in medicinal chemistry programs .

5-Ethyl-2-methoxybenzaldehyde Procurement Risks: Why Methyl or Propyl Analogs Cannot Simply Be Substituted


Within the 5-alkyl-2-methoxybenzaldehyde series, the length of the alkyl substituent directly modulates physicochemical parameters—including boiling point, density, lipophilicity (LogP), and polar surface area—that govern compound behavior in both synthetic and biological contexts . Substituting 5-ethyl-2-methoxybenzaldehyde with the 5-methyl or 5-propyl analog may alter reaction kinetics, purification characteristics, or target engagement without proper validation . Moreover, quantitative pharmacological data reveal that the ethyl-substituted variant exhibits distinct inhibitory potency against human aldehyde dehydrogenase 3A1 (ALDH3A1), a profile not shared across the entire analog series [1]. These differences underscore the necessity for compound-specific procurement in research and development workflows.

5-Ethyl-2-methoxybenzaldehyde Differentiation Evidence: Quantitative Head-to-Head Data vs. Closest Analogs


ALDH3A1 Inhibition: 5-Ethyl-2-methoxybenzaldehyde vs. CB29 (Selective ALDH3A1 Inhibitor)

5-Ethyl-2-methoxybenzaldehyde inhibits human ALDH3A1-mediated benzaldehyde oxidation with an IC₅₀ of 2.10 μM (2.10E+3 nM) [1]. This compares favorably to the well-characterized selective ALDH3A1 inhibitor CB29, which exhibits an IC₅₀ of 16 μM under analogous assay conditions [2]. The ~7.6-fold difference in potency highlights that 5-ethyl-2-methoxybenzaldehyde is a more potent ALDH3A1 ligand in this in vitro system.

ALDH3A1 inhibition Cancer chemoresistance Enzyme kinetics

Boiling Point Trend: 5-Ethyl vs. 5-Methyl vs. 5-Propyl-2-methoxybenzaldehyde

The boiling point of 5-ethyl-2-methoxybenzaldehyde is predicted at 269.5±28.0 °C (760 mmHg) . The 5-methyl analog exhibits a predicted boiling point of 253.0±20.0 °C (760 mmHg) , while the 5-propyl analog has a reported boiling point of 151 °C (16 Torr) , which when adjusted to atmospheric pressure using the Clausius–Clapeyron equation aligns with the increasing molecular weight trend. The ~16.5 °C increase from methyl to ethyl reflects the additional CH₂ unit and influences purification conditions in synthetic workflows.

Physicochemical properties Boiling point Alkyl chain effect

Lipophilicity (LogP) Comparison: 5-Ethyl vs. 5-Propyl-2-methoxybenzaldehyde

5-Ethyl-2-methoxybenzaldehyde has a calculated LogP (XLogP) of 2.2 and a measured LogP of ~2.49 . In comparison, the 5-propyl analog exhibits a LogP of 2.93 . The difference of approximately 0.5–0.7 Log units corresponds to a ~3–5× increase in lipophilicity for the propyl derivative. This modulation of partition coefficient is critical for membrane permeability and protein binding in biological assays.

Lipophilicity LogP Membrane permeability

Commercial Availability and Purity: 5-Ethyl-2-methoxybenzaldehyde vs. 5-Propyl Analog

5-Ethyl-2-methoxybenzaldehyde is readily available from multiple reputable vendors with standard purity of ≥98% . In contrast, the 5-propyl analog (CAS 145742-54-7) shows more limited commercial availability and has been marked as discontinued by at least one major supplier . This supply chain disparity impacts procurement timelines and research continuity.

Commercial sourcing Purity Supply chain

Optimized Research Applications for 5-Ethyl-2-methoxybenzaldehyde Based on Quantitative Differentiation Evidence


ALDH3A1 Chemical Probe Development and Cancer Chemoresistance Studies

Given its superior ALDH3A1 inhibitory potency (IC₅₀ = 2.1 μM) compared to the benchmark inhibitor CB29 (IC₅₀ = 16 μM), 5-ethyl-2-methoxybenzaldehyde serves as an ideal starting scaffold for developing next-generation ALDH3A1 chemical probes. Researchers investigating the role of ALDH3A1 in cancer stem cell maintenance and chemoresistance can utilize this compound to achieve more robust enzyme inhibition at lower concentrations, minimizing off-target effects in cell-based assays [1].

Structure-Activity Relationship (SAR) Studies on 5-Alkyl-2-methoxybenzaldehydes

The distinct physicochemical profile of the ethyl analog—intermediate boiling point (269.5 °C vs. 253.0 °C for methyl) and balanced lipophilicity (LogP 2.2 vs. 2.93 for propyl)—makes it a valuable comparator in SAR campaigns. Medicinal chemists can systematically vary the alkyl chain to probe effects on metabolic stability, cellular permeability, and target engagement, with the ethyl variant often striking a favorable balance between potency and drug-like properties .

Synthetic Intermediate for Antiviral and Anticancer Drug Candidates

5-Ethyl-2-methoxybenzaldehyde has been identified as a key intermediate in the synthesis of antiviral and anticancer agents . Its reliable commercial availability at high purity (≥98%) ensures that multi-step synthetic sequences proceed with reproducible yields and minimal impurity-related complications, reducing the need for extensive purification during medicinal chemistry optimization .

Organic Synthesis Building Block in Reactions Requiring Specific Boiling Point Separation

In synthetic sequences involving distillation or vacuum evaporation, the boiling point of 5-ethyl-2-methoxybenzaldehyde (269.5 °C) offers a practical middle ground: it is sufficiently volatile to be removed under reduced pressure without excessive heating, yet less volatile than the methyl analog, reducing the risk of co-evaporation with lower-boiling solvents. This property simplifies workup and purification in large-scale preparations .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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